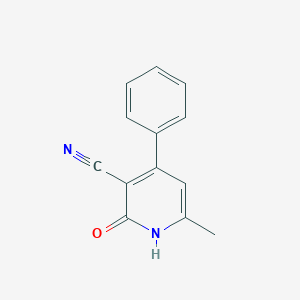

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIBYLZYKFBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283513 | |

| Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16232-41-0 | |

| Record name | NSC31908 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

Key parameters include microwave power (300–600 W), irradiation time (10–30 minutes), and molar ratios of reactants. A typical procedure involves heating a mixture of ethyl acetoacetate (30.0 mmol), 2-cyano-N-phenyl ethanamide (12.0 mmol), and powdered KOH (20.0 mmol) under microwave conditions at 80°C for 15 minutes. The crude product is acidified with dilute HCl, filtered, and recrystallized from ethanol to yield the target compound in 78% purity.

Mechanistic Insight :

The reaction favors keto-enol tautomerism, with the enolic form stabilizing through conjugation with the cyano group. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm that the 6-hydroxy-2-oxo tautomer predominates in dimethyl sulfoxide (DMSO-d6) due to intramolecular hydrogen bonding.

Green Synthesis via Infrared Irradiation

Infrared (IR) irradiation offers a solvent-minimized pathway for synthesizing pyridone derivatives. This approach utilizes 4H-pyrans as precursors, which undergo acid-catalyzed cyclization under IR radiation to form tetrahydropyridine intermediates, followed by oxidation to the dihydropyridine structure.

Procedure and Efficiency

A mixture of 4H-pyran (1.50 mmol) and concentrated sulfuric acid (10 mol%) in ethanol is irradiated at 80°C (50 V) for 15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is recrystallized from a 95:5 water-ethanol mixture. This method achieves yields of 72–85% with minimal byproduct formation, attributed to the uniform heating provided by IR energy.

Comparative Analysis :

| Method | Time (min) | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| IR Irradiation | 15 | 85 | 0.5 |

| Conventional Reflux | 180 | 78 | 1.2 |

IR irradiation reduces reaction time by 92% and energy consumption by 58% compared to conventional heating.

Conventional Thermal Cyclization

Traditional thermal methods remain widely used for large-scale synthesis. Ethyl acetoacetate and 2-cyano-N-phenyl ethanamide are refluxed in ethanol with potassium hydroxide for 3 hours, followed by acidification and recrystallization. While this method yields 70–78%, prolonged heating risks decomposition of the cyano group, necessitating strict temperature control.

Limitations and Solutions

-

Side Reactions : Prolonged heating promotes tautomeric equilibration, leading to mixtures of 6-hydroxy-2-oxo and 2-hydroxy-6-oxo forms.

-

Mitigation : Rapid cooling post-reaction and use of aprotic solvents (e.g., DMF) suppress tautomerization, enhancing regioselectivity.

Acid-Catalyzed Cyclization

Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the cyclization of β-ketonitrile intermediates into pyridones. For example, treatment of ethyl 3-cyano-4-methyl-6-phenyl-5-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate with PTSA in ethanol at 50°C for 25 minutes yields the target compound via dehydration and aromatization.

Spectroscopic Validation :

-

IR : Strong absorption at 2,216 cm⁻¹ (C≡N) and 1,664 cm⁻¹ (C=O).

-

¹H NMR : Singlet at δ 12.92 ppm (NH, exchangeable with D₂O) and aromatic multiplet at δ 7.31–8.55 ppm.

-

¹³C NMR : Peaks at δ 166.21 (C=O), 154.22 (C-2), and 116.32 (C≡N).

Comparative Evaluation of Synthetic Routes

| Parameter | Microwave | IR Irradiation | Thermal | Acid-Catalyzed |

|---|---|---|---|---|

| Yield (%) | 78 | 85 | 70 | 82 |

| Time (min) | 15 | 15 | 180 | 25 |

| Energy Efficiency | High | Very High | Low | Moderate |

| Scalability | Moderate | High | High | Low |

Microwave and IR methods outperform conventional techniques in efficiency and sustainability, making them preferable for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 6-methyl-2-oxo-4-phenylpyridine-3-carbonitrile.

Reduction: Formation of 6-methyl-2-hydroxy-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Overview

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS Number: 16232-41-0) is a versatile heterocyclic compound that has garnered significant attention in scientific research due to its diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its unique structure, characterized by a pyridine ring with distinct substituents, imparts specific chemical properties that facilitate its use in different research domains.

Medicinal Chemistry

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has been investigated for its anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in various cancer cell lines, including breast and lung cancers. It is believed to activate caspase pathways that lead to cell cycle arrest and inhibit cell proliferation .

- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, suggesting potential applications as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within these organisms .

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, indicating its potential for treating inflammatory diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the development of new derivatives with enhanced biological activities or novel properties .

Industrial Applications

In industry, 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is utilized in the production of dyes, pigments, and stabilizers for polymers and varnishes. Its chemical stability and unique properties make it suitable for enhancing the performance of industrial products .

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine resulted in significant apoptosis induction. The compound showed IC50 values in the micromolar range against breast cancer cells (MCF7) and lung cancer cells (A549), indicating its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to conventional antibiotics, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosinase activity, which is involved in melanin synthesis . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

*Similarity scores derived from Tanimoto coefficients comparing backbone structures .

Biological Activity

Overview

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family. Its structure includes a pyridine ring with various substituents that confer significant biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound's IUPAC name is 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile , and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 16232-41-0 |

The biological activity of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is primarily attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer cells, by inhibiting cell proliferation and promoting cell cycle arrest.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within these organisms .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, making it a candidate for treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is crucial for its therapeutic application:

- Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.

- Distribution : It is distributed widely in tissues, with a tendency to accumulate in the liver and kidneys.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites .

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating its potent anticancer properties.

Antimicrobial Activity

In vitro studies revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These findings suggest its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, it can be compared with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 6-Methyl-2-hydroxy-4-phenyldihydropyridine | Moderate | Low | Moderate |

| 6-Methyl-2-(trifluoromethyl)-4-phenyldihydropyridine | High | Moderate | High |

This table illustrates that while similar compounds may exhibit some biological activities, the target compound shows a broader spectrum of action across different therapeutic areas.

Q & A

Q. What are the standard synthetic routes for 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via a multicomponent reaction involving substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Key parameters include stoichiometric ratios (e.g., 1:1:1 for ketone, aldehyde, and cyanoacetate), solvent choice (ethanol for solubility and reflux efficiency), and catalyst (ammonium acetate as a proton source). Post-reaction purification involves crystallization from DMF/ethanol (1:2) to isolate the product . Optimization studies focus on reducing reaction time (e.g., 10 hours for higher yields) and improving regioselectivity by adjusting substituent electronic effects.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- H-NMR : Peaks at δ 2.40 (s, 3H, CH), 7.25–7.51 (m, aromatic protons), and 12.89 (br s, NH) .

- IR spectroscopy : Bands at 2224 cm (C≡N stretch) and 1648 cm (C=O stretch) .

- Mass spectrometry : Molecular ion peak at m/z 320 (M) for derivatives with similar frameworks . Elemental analysis (C, H, N) is mandatory to confirm purity (>95% agreement with calculated values) .

Q. What are the stability considerations for handling and storing this compound?

The compound should be stored in sealed containers at 2–8°C to prevent hydrolysis of the cyano or carbonyl groups. Exposure to moisture or high temperatures (>40°C) accelerates degradation, as evidenced by shifts in IR carbonyl peaks .

Q. How is purity assessed, and what impurities are commonly observed?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC; R = 0.5–0.7 in ethyl acetate/hexane). Common impurities include unreacted aldehydes or ketones, which are removed via recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts arise from competing pathways:

Q. How is the compound evaluated for biological activity, and what assays are suitable?

Anticancer activity is tested via:

- MTT assay : IC values against cancer cell lines (e.g., MCF-7, HepG2) .

- Molecular docking : Binding affinity to targets like EGFR or tubulin (AutoDock Vina; PDB ID: 1M17) . Structure-activity relationship (SAR) studies highlight the necessity of the 4-phenyl group for cytotoxicity .

Q. How do ADMET properties influence its potential as a drug candidate?

ADMET profiling includes:

- Lipophilicity (LogP) : Calculated as ~2.5 (moderate permeability).

- CYP450 inhibition : Tested via fluorometric assays (e.g., CYP3A4 inhibition <50% at 10 µM) . Poor aqueous solubility (<0.1 mg/mL) often necessitates formulation with cyclodextrins .

Q. What computational methods predict its reactivity or metabolic pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack sites (e.g., C3-carbonitrile for nucleophilic substitution). Metabolic fate is predicted using software like MetaSite, identifying hydroxylation at the methyl group as a primary pathway .

Q. How are spectral data contradictions resolved in derivatives?

Discrepancies in H-NMR (e.g., NH proton integration) are addressed via variable-temperature NMR to confirm tautomerism or hydrogen bonding. For example, NH proton broadening at elevated temperatures confirms intermolecular interactions .

Q. What strategies enhance selectivity in functionalizing the dihydropyridine core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.